molecular formula C9H9NO2S B1610325 Methyl 4-carbamothioylbenzoate CAS No. 80393-38-0

Methyl 4-carbamothioylbenzoate

Cat. No.: B1610325
CAS No.: 80393-38-0
M. Wt: 195.24 g/mol
InChI Key: FWQVHCUKDCCJSJ-UHFFFAOYSA-N
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Description

Methyl 4-carbamothioylbenzoate is a useful research compound. Its molecular formula is C9H9NO2S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Detection of Explosives

A novel fluorescent poly(2,7-carbazole) polymer with a 4-[tris-(4-octyloxyphenyl)methyl]phenyl side chain, showing high sensitivity in detecting explosive compounds like TNT and DNT due to its strong electron donating ability and the unique interaction between polymer chains. This demonstrates the potential of incorporating Methyl 4-carbamothioylbenzoate or similar compounds in the development of sensitive detection systems for hazardous materials (Nie, Zhao, Zhang, Ma, Baumgarten, & Müllen, 2011).

Antitumor and Antifilarial Agents

Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its derivatives have been evaluated for their antitumor and antifilarial properties, showing significant inhibition of leukemia L1210 cell proliferation and in vivo antifilarial activity against Acanthocheilonema viteae, highlighting their potential as therapeutic agents in oncology and parasitology (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Pharmaceutical Stability Analysis

High-performance liquid chromatography (HPLC) methods have been developed to determine this compound and its degradation products in pharmaceutical forms, ensuring the quality and stability of medicinal products containing such compounds (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).

Conformational Analysis of Carbamothioate Compounds

Research on O-methyl (4-fluorobenzoyl)carbamothioate and its structural analogs has provided insights into the conformational preferences of carbamothioate species, influenced by intramolecular chalcogen interactions. This has implications for the design of compounds with specific molecular properties (Channar, Saeed, Larik, Flörke, El‐Seedi, Rodríguez Pirani, & Erben, 2020).

Agricultural Fungicide Delivery Systems

Solid lipid nanoparticles and polymeric nanocapsules containing this compound derivatives have been developed for sustained release in agricultural applications, providing a novel approach to plant disease management with reduced environmental and human toxicity (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fraceto, 2015).

Properties

IUPAC Name

methyl 4-carbamothioylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQVHCUKDCCJSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464707
Record name Methyl 4-carbamothioylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80393-38-0
Record name Methyl 4-carbamothioylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

130 g (1.7 moles) of thioacetic acid, 50 g (0.3 mole) of methyl 4-cyanobenzoate and 12 ml of glacial acetic acid were stirred for 2 hours at 80° C. The mixture was allowed to cool, 200 ml of 1:1 isopropanol/water was added, the mixture was stirred for a short time and the crystals formed were filtered off under suction. 45.5 g of 4-carbomethoxybenzothiamide of melting point 188°-190° C. were obtained in this manner.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of methyl-4-cyanobenzoate (5.0 g, 0.031 mol) and diethyl dithiophosphate (11.5 g, 0.062 mol) in water (100 mL) was stirred overnight at 80° C. under a nitrogen atmosphere. The reaction mixture was allowed to cool to ambient temperatures and the solid was filtered and washed with water (100 mL). The solid was then dried in vacuo at 40° C. to give the crude product (4.74 g, 78%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
diethyl dithiophosphate
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods III

Procedure details

A mixture of methyl 4-cyanobenzoate (5.0 g, 31.0 mmol) and O,O-diethyl hydrogen dithiophosphate (10.41 g, 62 mmol) in water (100 mL) was stirred at 80° C. for 16 h under N2. The mixture was cooled to 20° C. and filtered. The precipitate was washed with water (50 mL) and dried under vacuum to give crude methyl 4-(aminocarbothioyl)benzoate (5.93 g, 98%) as a yellow powder: mp (water) 181-184° C.; 1H NMR δ 10.04 (br s, 1H, NH2), 9.65 (br s, 1H, NH2), 7.83-8.00 (m, 4H, H-2, H-3, H-5, H-6), 3.88 (s, 3H, OCH3); MS m/z 196.5 (MH+, 100%). A mixture of the crude benzoate (5.72 g, 29.2 mmol) and dichloroacetone (3.72 g, 29.3 mmol) in anhydrous DMF (50 mL) was stirred at 80° C. under N2 for 16 h. The mixture was cooled to 20° C. and poured into ice/water (400 mL) and stirred for 30 min. The precipitate was filtered, washed with water (30 mL) and dried. The residue was purified by column chromatography, eluting with a gradient (10-20%) of EtOAc/pet. ether, to give benzoate 51 (5.40 g, 69%) as a white powder: mp (EtOAc/pet. ether) 110-111° C.; 1H NMR (CDCl3) δ 8.11 (ddd, J=8.7, 2.0, 1.6 Hz, 2H, H-2, H-6), 8.02 (ddd, J=8.7, 2.0, 1.6 Hz, 2H, H-3, H-5), 7.38 (s, 1H, H-5′), 4.76 (s, 2H, CH2Cl), 3.95 (s, 3H, OCH3); MS m/z 268.6 (MH+, 100%). Anal. calcd for C12H10ClNO2S: C, 53.83; H, 3.76; N, 5.23. Found: C, 53.77; H, 3.72; N, 5.03%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.41 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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